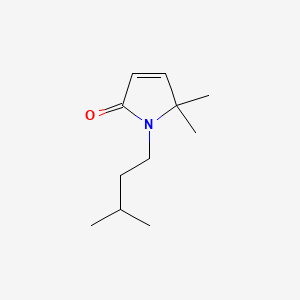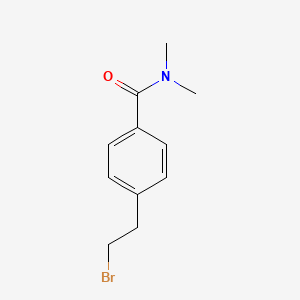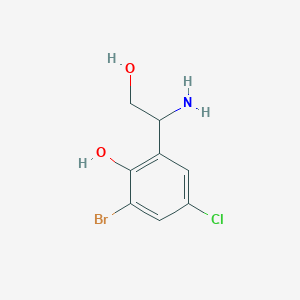
2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur at the correct positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups in place of the halogens .
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins, potentially inhibiting their function. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-6-bromo-4-fluorophenol
- 2-(1-Amino-2-hydroxyethyl)-6-chloro-4-bromophenol
- 2-(1-Amino-2-hydroxyethyl)-4,6-dichlorophenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenol ring can lead to distinct interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C8H9BrClNO2 |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C8H9BrClNO2/c9-6-2-4(10)1-5(8(6)13)7(11)3-12/h1-2,7,12-13H,3,11H2 |
InChI Key |
SUUHPHMOLKNVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(CO)N)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


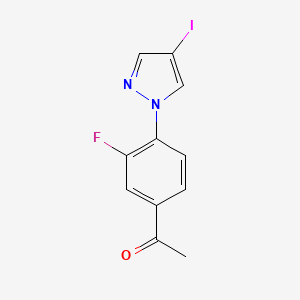
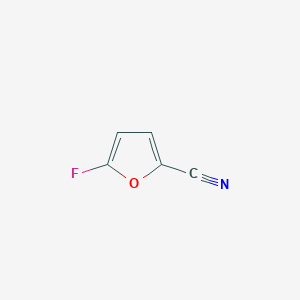
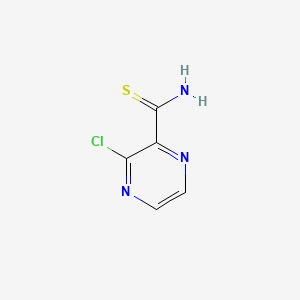
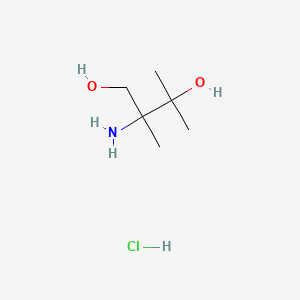
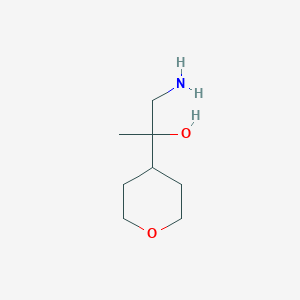
![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)
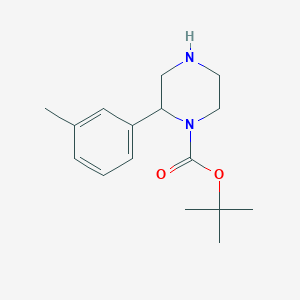
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
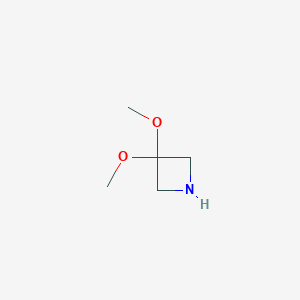
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
